

Application Note: Target Identification Using 6-Morpholinopyridazin-3-amine Scaffolds

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Compound of Interest

Compound Name: 6-Morpholinopyridazin-3-amine

CAS No.: 66346-91-6

Cat. No.: B1590603

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Executive Summary

6-Morpholinopyridazin-3-amine (CAS: 66346-91-6) represents a "privileged scaffold" in medicinal chemistry, frequently serving as the core pharmacophore for kinase inhibitors (e.g., PIM, JNK) and GPCR modulators. Its dual-nitrogen heterocycle provides critical hydrogen-bonding interactions, while the morpholine moiety enhances aqueous solubility and metabolic stability.

This guide provides a protocol for converting this scaffold into a Photo-Affinity Probe (PAP). By functionalizing the exocyclic amine at the C3 position, researchers can attach a bifunctional linker (diazo/diazirine + alkyne) to capture and identify unknown protein targets via Mass Spectrometry (MS)-based proteomics.

Probe Design & Chemical Strategy

The C3-amine is the primary vector for modification. Structure-Activity Relationship (SAR) data suggests that acylation at this position often retains binding affinity to kinase ATP-pockets.

The "Minimalist" Probe Architecture

To minimize steric clashes, we utilize a compact, bifunctional linker strategy:

- Ligand (Bait): **6-Morpholinopyridazin-3-amine**.

- **Reactive Handle (Warhead):** A Diazirine group (photo-activatable crosslinker).
- **Reporter Tag (Handle):** A terminal Alkyne (for downstream Click Chemistry).

Reaction Logic: The amine reacts with an NHS-ester functionalized linker (e.g., N-succinimidyl 3-(2-nitro-4-azidophenyl)-2-amino-propionate or a commercial diazirine-alkyne linker) to form a stable amide bond.

Experimental Workflow: From Lysate to Target

The following workflow utilizes Photo-Affinity Labeling (PAL) combined with Quantitative Mass Spectrometry.

Phase A: Probe Synthesis (Derivatization)

Objective: Conjugate the scaffold to a Photo-Linker.

Reagents:

- **6-Morpholinopyridazin-3-amine** (10 mg, 0.055 mmol)
- Bifunctional Linker: 3-(but-3-yn-1-yl)-3-(2-iodoethyl)-3H-diazirine (or equivalent NHS-ester variant)
- Base: DIPEA (Diisopropylethylamine)
- Solvent: Anhydrous DMF

Protocol:

- Dissolve **6-Morpholinopyridazin-3-amine** in 0.5 mL anhydrous DMF.
- Add 1.2 equivalents of the NHS-Linker and 2.0 equivalents of DIPEA.
- Stir at Room Temperature (RT) for 4 hours under N₂ atmosphere.
- Purification: Purify via semi-prep HPLC (C18 column, Water/Acetonitrile gradient).

- Validation: Confirm product mass via LC-MS (Expected M+H shift corresponding to linker addition).

Phase B: Target Engagement (In Vitro)

Objective: Covalent capture of the target protein in native lysate.

Reagents:

- HeLa or HEK293 Cell Lysate (1 mg/mL protein concentration)
- Synthesized Probe (10 mM DMSO stock)
- Competitor: Free **6-Morpholinopyridazin-3-amine** (100 mM stock)

Step-by-Step Protocol:

- Lysate Prep: Dilute cell lysate to 1 mg/mL in PBS (pH 7.4). Divide into three samples:
 - Sample A (Probe): Lysate + 10 μ M Probe.
 - Sample B (Competition): Lysate + 10 μ M Probe + 100 μ M Free Scaffold (10x excess).
 - Sample C (Control): Lysate + DMSO vehicle.
- Equilibration: Incubate all samples at 4°C for 1 hour with gentle rotation to allow equilibrium binding.
- Crosslinking: Irradiate samples with UV light (365 nm) for 10 minutes on ice. Note: This activates the diazirine, forming a covalent bond with nearest-neighbor amino acids.

Phase C: Enrichment (Click Chemistry & Pull-Down)

Objective: Isolate the probe-protein complexes.

Reagents:

- Biotin-Azide (10 mM)

- TCEP (Reducing agent)
- TBTA (Ligand)
- CuSO₄ (Catalyst)
- Streptavidin-Agarose Beads

Protocol:

- Click Reaction: To each sample, add the "Click Mix" (final concentrations: 100 μM Biotin-Azide, 1 mM TCEP, 100 μM TBTA, 1 mM CuSO₄).
- Incubate for 1 hour at RT in the dark.
- Precipitation: Add cold Acetone (4x volume) to precipitate proteins and remove excess unreacted probe. Spin at 13,000 x g for 10 mins.
- Wash: Wash pellet 2x with cold Methanol. Resuspend in PBS + 1% SDS.
- Pull-Down: Add Streptavidin beads (50 μL slurry) and incubate for 2 hours at RT.
- Wash Beads: Wash aggressively (1x 1% SDS, 2x PBS, 2x Urea 6M) to remove non-specific binders.

Phase D: Mass Spectrometry Prep

- On-Bead Digestion: Resuspend beads in Ammonium Bicarbonate (50 mM). Add Trypsin (1 μg) and digest overnight at 37°C.
- Desalting: Desalt peptides using C18 StageTips.
- Analysis: Inject onto Q-Exactive or equivalent Orbitrap MS system.

Data Analysis & Interpretation

Quantitative analysis relies on comparing the abundance of proteins in Sample A (Probe) vs. Sample B (Competition).

Criteria for a "Hit":

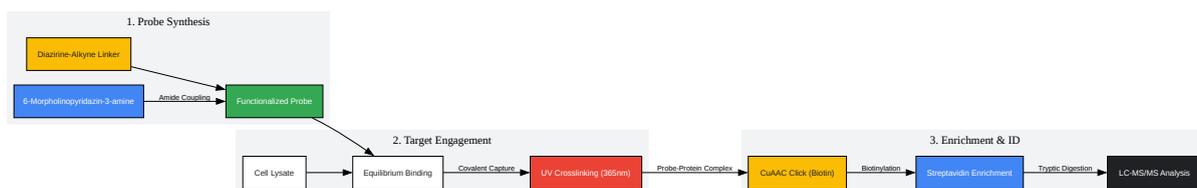
- Enrichment: High intensity in Sample A vs. Sample C (Control).
- Competability: Significant reduction (>50%) in intensity in Sample B compared to Sample A. This proves the binding is driven by the specific **6-Morpholinopyridazin-3-amine** pharmacophore.

Table 1: Expected Data Output Format

Protein ID	Gene Name	Sample A Intensity (Probe)	Sample B Intensity (Comp)	Ratio (A/B)	Potential Target?
P11234	PIM1	1.5E8	1.2E6	125.0	High Confidence
Q9UKE5	TNK2	8.0E7	7.5E7	1.06	Non-Specific
P00456	HSP90	2.0E9	1.9E9	1.05	Background

Visualizing the Workflow

The following diagram illustrates the logical flow from chemical synthesis to proteomic validation.



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Caption: Workflow for converting **6-Morpholinopyridazin-3-amine** into a chemical probe for proteomic target deconvolution.

References

- Target Identification Using Chemical Probes. *Methods in Enzymology*, 2018. [1]
- Pyridazine as a privileged scaffold of anticancer agents. *Bioorganic & Medicinal Chemistry*, 2024. [2]
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- Target identification of small molecules: an overview. *Archives of Pharmacal Research*, 2023.

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Sources

- [1. Target Identification Using Chemical Probes - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [2. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
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